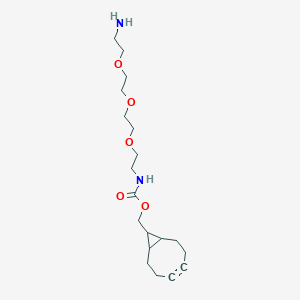
BCN-exo-PEG3-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCN-exo-PEG3-NH2 is a compound used primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a PEG-based (polyethylene glycol) linker that contains a BCN (bicyclo[6.1.0]nonyne) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This makes it a valuable reagent in click chemistry, a class of biocompatible reactions that are used to quickly and reliably join molecular building blocks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BCN-exo-PEG3-NH2 is synthesized through a series of chemical reactions that involve the introduction of the BCN group to a PEG chain with an amine terminus. The synthetic route typically involves the following steps:
BCN Introduction: The BCN group is introduced to the PEG chain through a reaction with a suitable precursor.
Amine Functionalization: The terminal amine group is introduced to the PEG chain
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the PEGylated intermediate.
Purification: The intermediate is purified to remove any impurities.
Functionalization: The BCN group and terminal amine are introduced.
Final Purification: The final product is purified and tested for quality control
Analyse Des Réactions Chimiques
Types of Reactions
BCN-exo-PEG3-NH2 primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules.
Conditions: Mild conditions, typically at room temperature, without the need for a catalyst
Major Products
The major product formed from the reaction of this compound with azide-containing molecules is a stable triazole linkage .
Applications De Recherche Scientifique
BCN-exo-PEG3-NH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are molecules that can selectively degrade target proteins.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in drug development, particularly in the creation of targeted therapies.
Industry: Applied in the development of new materials and nanotechnology
Mécanisme D'action
BCN-exo-PEG3-NH2 exerts its effects through the SPAAC reaction. The BCN group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and the synthesis of complex molecules like PROTACs .
Comparaison Avec Des Composés Similaires
Similar Compounds
BCN-PEG3-NH2: Similar to BCN-exo-PEG3-NH2 but with a different PEG chain length.
BCN-PEG4-NH2: Another variant with a longer PEG chain.
BCN-PEG2-NH2: A variant with a shorter PEG chain
Uniqueness
This compound is unique due to its specific PEG chain length and the presence of the BCN group, which allows for efficient SPAAC reactions. This makes it particularly useful in the synthesis of PROTACs and other complex molecules .
Propriétés
Formule moléculaire |
C19H32N2O5 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H32N2O5/c20-7-9-23-11-13-25-14-12-24-10-8-21-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15,20H2,(H,21,22) |
Clé InChI |
WICZFPOMYSGZNG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C2COC(=O)NCCOCCOCCOCCN)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


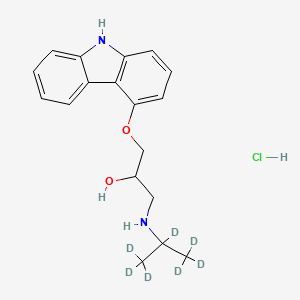
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)
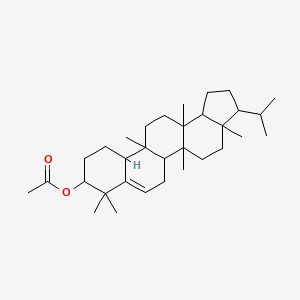
![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)

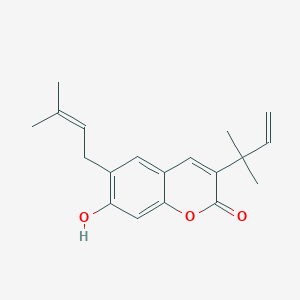
![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)
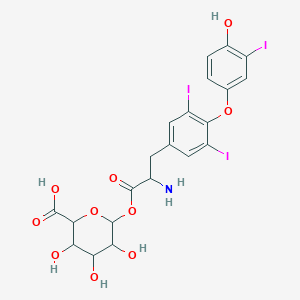
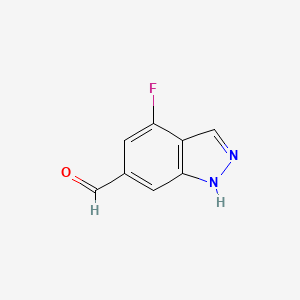
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)

![[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295382.png)
